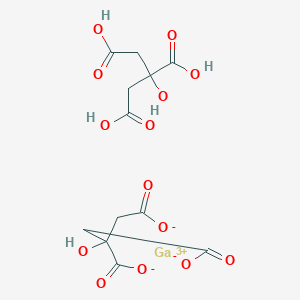![molecular formula C17H16IN3O3 B14800038 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)
4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydrazino group, a hydroxybenzylidene moiety, and an iodophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-iodophenyl-4-oxobutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydroxybenzylidene moiety can form hydrogen bonds with target proteins, while the hydrazino group can participate in nucleophilic attacks. The iodophenyl group may enhance the compound’s binding affinity through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide
- 4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide
- 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-4-oxobutanamide
Uniqueness
4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it particularly useful in applications requiring high binding affinity and specificity .
Properties
Molecular Formula |
C17H16IN3O3 |
|---|---|
Molecular Weight |
437.23 g/mol |
IUPAC Name |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(4-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H16IN3O3/c18-13-5-7-14(8-6-13)20-16(23)9-10-17(24)21-19-11-12-3-1-2-4-15(12)22/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24)/b19-11+ |
InChI Key |
VNAQDINBUTVBIF-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)

![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)



![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)

